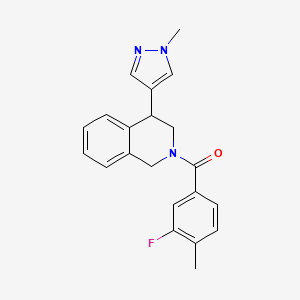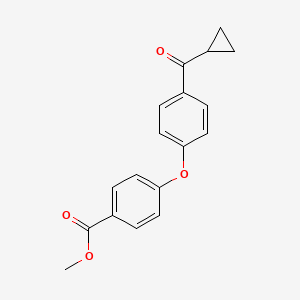![molecular formula C29H32N2O6S2 B2687703 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane CAS No. 447410-61-9](/img/structure/B2687703.png)
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes two ethoxynaphthalenyl groups attached to a diazepane ring via sulfonyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane typically involves multiple steps, starting with the preparation of the ethoxynaphthalenyl sulfonyl chloride intermediates. These intermediates are then reacted with 1,4-diazepane under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, such as dichloromethane or toluene, and may require catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学的研究の応用
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new insights in biochemistry.
Medicine: Research into its biological activity could uncover potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane exerts its effects depends on its specific application. In chemical reactions, the sulfonyl groups can act as electron-withdrawing groups, influencing the reactivity of the diazepane ring. In biological systems, the compound may interact with proteins or enzymes, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
- 1,4-Bis[(4-methoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane
- 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine
Uniqueness
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane is unique due to its specific combination of ethoxynaphthalenyl and sulfonyl groups attached to a diazepane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
1,4-bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6S2/c1-3-36-26-14-16-28(24-12-7-5-10-22(24)26)38(32,33)30-18-9-19-31(21-20-30)39(34,35)29-17-15-27(37-4-2)23-11-6-8-13-25(23)29/h5-8,10-17H,3-4,9,18-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAUQBMYZWDQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2687622.png)


![3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/new.no-structure.jpg)
![4-methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2687630.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2687632.png)

![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2687635.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2687638.png)
![4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole](/img/structure/B2687641.png)
